Cas no 57984-70-0 (3-Pentyn-2-ol, (2R)-)

3-Pentyn-2-ol, (2R)- structure
3-Pentyn-2-ol, (2R)- structure
Product Name:3-Pentyn-2-ol, (2R)-
CAS No:57984-70-0
MF:C5H8O
MW:84.1164216995239
CID:343590
PubChem ID:10313061
Update Time:2025-04-19

3-Pentyn-2-ol, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pentyn-2-ol, (2R)-
    • (R,S)-Pent-3-yn-2-ol
    • 57984-70-0
    • DTXSID00437938
    • (2R)-PENT-3-YN-2-OL
    • (R)-3-Pentyn-2-ol
    • Inchi: 1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3/t5-/m1/s1
    • InChI Key: HJFRLXPEVRXBQZ-RXMQYKEDSA-N
    • SMILES: O[C@@H](C#CC)C

Computed Properties

  • Exact Mass: 84.05754
  • Monoisotopic Mass: 84.057514874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 82.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
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